Cbz-Ile-Glu-Thr-Asp-pNA
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Overview
Description
Cbz-Ile-Glu-Thr-Asp-pNA, also known as Carbobenzoxy-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide, is a synthetic peptide substrate used primarily in biochemical research. This compound is particularly significant in the study of caspase-8, an enzyme involved in apoptosis (programmed cell death). The compound’s structure allows it to be cleaved by caspase-8, releasing p-nitroaniline, which can be quantified colorimetrically.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Ile-Glu-Thr-Asp-pNA involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a carbobenzoxy (Cbz) group, is attached to a solid resin.
Sequential addition of amino acids: Each subsequent amino acid (Isoleucine, Glutamic acid, Threonine, and Aspartic acid) is added sequentially. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.
Cleavage from the resin: The completed peptide is cleaved from the resin using a reagent such as trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale purification systems, such as preparative HPLC, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cbz-Ile-Glu-Thr-Asp-pNA primarily undergoes enzymatic cleavage reactions. The most notable reaction is its cleavage by caspase-8, which targets the peptide bond between Aspartic acid and p-nitroaniline.
Common Reagents and Conditions
Caspase-8: The enzyme responsible for cleaving the peptide.
Buffer solutions: Typically, a buffer solution at physiological pH is used to maintain the enzyme’s activity.
Detection reagents:
p-nitroaniline, released upon cleavage, is detected using a spectrophotometer at 405 nm.Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is quantified to measure caspase-8 activity.
Scientific Research Applications
Cbz-Ile-Glu-Thr-Asp-pNA is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a model substrate to study enzyme kinetics and specificity.
Biology: Essential in apoptosis research, helping to elucidate the role of caspase-8 in programmed cell death.
Medicine: Used in drug discovery and development, particularly in screening for caspase-8 inhibitors that could have therapeutic potential in diseases involving dysregulated apoptosis.
Industry: Employed in the development of diagnostic assays for detecting caspase-8 activity in various biological samples.
Mechanism of Action
The mechanism of action of Cbz-Ile-Glu-Thr-Asp-pNA involves its recognition and cleavage by caspase-8. The enzyme binds to the peptide and cleaves the bond between Aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The molecular targets and pathways involved include the intrinsic and extrinsic pathways of apoptosis, where caspase-8 plays a crucial role in initiating the cascade of events leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ac-Ile-Glu-Thr-Asp-pNA: Another peptide substrate for caspase-8, differing in the protecting group (acetyl instead of carbobenzoxy).
Z-Ile-Glu-Thr-Asp-pNA: Similar to Cbz-Ile-Glu-Thr-Asp-pNA but with a different protecting group (benzyloxycarbonyl).
Uniqueness
This compound is unique due to its specific protecting group, which can influence the compound’s stability and reactivity. The carbobenzoxy group provides a balance between protecting the peptide during synthesis and allowing efficient cleavage by caspase-8.
Properties
Molecular Formula |
C33H42N6O13 |
---|---|
Molecular Weight |
730.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44)/t18-,19+,23-,24-,27-,28-/m0/s1 |
InChI Key |
SGGFNVIWEQWDEP-YFMQAPAASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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